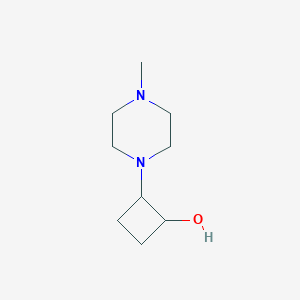
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene, also known as PFPB, is a fluorinated aromatic compound that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents and has a strong odor. The unique properties of PFPB make it an ideal candidate for various applications in the field of chemistry and biology.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is not fully understood; however, it is believed to interact with certain proteins and enzymes in the body. It has been shown to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and physiological effects:
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has been shown to have various biochemical and physiological effects on the body. It has been shown to have anti-inflammatory properties and to inhibit the growth of certain cancer cells. 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has also been shown to have an effect on the central nervous system, including the modulation of certain neurotransmitters such as dopamine and serotonin.
Advantages and Limitations for Lab Experiments
The unique properties of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene make it an ideal candidate for various applications in the laboratory. Its high solubility in organic solvents and its ability to dissolve certain organic compounds make it an ideal solvent for chemical reactions. However, due to its strong odor and potential toxicity, 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene should be handled with care in the laboratory.
Future Directions
There are several future directions for the use of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene in scientific research. One potential application is in the field of drug discovery, where 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene could be used as a scaffold for the synthesis of new compounds with potential therapeutic properties. Another potential application is in the field of material science, where 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene could be used as a coating material for various surfaces. Additionally, 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene could be used in the development of new imaging agents for use in medical imaging.
Synthesis Methods
The synthesis of 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene can be achieved through various methods, including the Friedel-Crafts acylation reaction, the Suzuki-Miyaura cross-coupling reaction, and the Sonogashira coupling reaction. The most common method for synthesizing 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene is the Friedel-Crafts acylation reaction, which involves the reaction of benzene with pentafluoropropionic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Scientific Research Applications
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has been extensively used in scientific research for various applications such as chemical synthesis, material science, and biological research. It is commonly used as a building block for the synthesis of other fluorinated compounds due to its unique properties. 1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene has also been used as a solvent for the dissolution of certain organic compounds and as a coating material for various surfaces.
properties
IUPAC Name |
1-fluoro-4-(1,1,5,5,5-pentafluoropentyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F6/c12-9-4-2-8(3-5-9)10(13,14)6-1-7-11(15,16)17/h2-5H,1,6-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMFFZXVJROFO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CCCC(F)(F)F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-4-(1,1,5,5,5-pentafluoro-pentyl)-benzene | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(ethylthio)-3-isopropyl[1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2384810.png)

![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-5-ethyl-6-methyl-4-pyrimidinol](/img/structure/B2384812.png)


![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2384815.png)


![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/no-structure.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2384821.png)
![2-[[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]methyl]-5-(trifluoromethyl)-1,3,4-oxadiazole](/img/structure/B2384822.png)
![2-(5-Pyridin-3-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetamide](/img/structure/B2384823.png)

![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2384826.png)